5-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid
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Overview
Description
5-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid is an organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved through the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of the free amine.
Scientific Research Applications
5-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 5-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property is particularly useful in peptide synthesis, where the sequential addition of amino acids is required.
Comparison with Similar Compounds
Similar Compounds
5-{[(tert-butoxy)carbonyl]amino}-2-methylbenzoic acid: Similar structure with a benzoic acid core.
(tert-butoxy)carbonyl-L-His(Trt)-Aib-OH: Contains a Boc-protected amino acid.
N5-[bis[(1,1-dimethylethoxy)carbonyl]amino]methylene-N2-[(1,1-dimethylethoxy)carbonyl]-L-ornithine: Another Boc-protected amino acid derivative.
Uniqueness
5-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid is unique due to its specific structure, which includes both a hydroxyl group and a Boc-protected amine. This combination allows for versatile chemical modifications and applications in various fields of research.
Properties
CAS No. |
2352001-65-9 |
---|---|
Molecular Formula |
C12H23NO5 |
Molecular Weight |
261.3 |
Purity |
95 |
Origin of Product |
United States |
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